Regioisomeric Differentiation from 4-(4-Phenylpiperazin-1-yl)butanoic acid: Impact on GABA Uptake Inhibition
2-(4-phenylpiperazin-1-yl)butanoic acid (CAS 946762-54-5) is structurally differentiated from its regioisomer, 4-(4-phenylpiperazin-1-yl)butanoic acid, by the position of the carboxylic acid group on the butanoic chain. While the 4-isomer has been studied for its GABA uptake inhibitory properties and potential antiepileptic effects , the 2-isomer (the target compound) is primarily noted for its distinct pharmacological profile, with reports indicating acetylcholinesterase inhibitory activity . This difference in substitution pattern can lead to divergent biological activities, making the specific CAS number a non-substitutable requirement for research programs targeting distinct neurological pathways.
| Evidence Dimension | Primary Reported Biological Activity |
|---|---|
| Target Compound Data | Acetylcholinesterase (AChE) inhibition |
| Comparator Or Baseline | 4-(4-phenylpiperazin-1-yl)butanoic acid; GABA uptake inhibition |
| Quantified Difference | Qualitative differentiation in reported mechanism of action. No head-to-head quantitative data available. |
| Conditions | Inferred from class-level reports and literature on related structures. |
Why This Matters
Selecting the correct regioisomer is crucial for targeting the intended biological pathway (e.g., cholinergic vs. GABAergic), thereby ensuring the validity of experimental results and avoiding misinterpretation of structure-activity relationships.
